An In-depth Technical Guide to Dimethyl 3-nitrophthalate
An In-depth Technical Guide to Dimethyl 3-nitrophthalate
This guide provides a comprehensive technical overview of Dimethyl 3-nitrophthalate, a key chemical intermediate. Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document synthesizes critical data on its properties, synthesis, applications, and safety protocols, offering field-proven insights into its practical use.
Introduction and Core Identification
Dimethyl 3-nitrophthalate, identified by CAS Number 13365-26-9 , is an organic compound that serves as a versatile building block in organic synthesis.[1][2][3] Its structure, featuring a nitro group and two adjacent methoxycarbonyl groups on a benzene ring, imparts specific reactivity that is leveraged in the synthesis of more complex molecules. It is often utilized in the creation of pharmaceutical standards and various organic intermediates.[1] The strategic placement of the nitro group influences the electronic properties of the aromatic ring, making it a subject of interest in the development of novel compounds.
Synonyms:
-
1,2-Benzenedicarboxylic acid, 3-nitro-, 1,2-dimethyl ester[1]
Physicochemical Properties
The physical and chemical properties of Dimethyl 3-nitrophthalate are fundamental to its handling, storage, and application in synthesis. These properties are summarized in the table below. The compound typically appears as a white to light yellow crystalline solid, a characteristic that aids in its visual identification and purity assessment.[1][4] Its insolubility in water and solubility in common organic solvents are critical considerations for reaction and purification protocols.[5][6]
| Property | Value | Source(s) |
| CAS Number | 13365-26-9 | [1][2][3] |
| Molecular Formula | C₁₀H₉NO₆ | [1][2][7] |
| Molecular Weight | 239.18 g/mol | [1][2][8] |
| Appearance | White to light yellow crystalline powder/solid | [1][4] |
| Melting Point | 66-71 °C | [4][9] |
| Boiling Point | 314.6 °C at 760 mmHg | [9] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, benzene) | [5][6] |
| Purity | Typically >97% (GC) | [1][4] |
| InChI Key | MLQMIKSBTAZNBK-UHFFFAOYSA-N | [1][10] |
Synthesis of Dimethyl 3-nitrophthalate
The synthesis of Dimethyl 3-nitrophthalate is typically achieved through a two-step process: the nitration of phthalic anhydride to form 3-nitrophthalic acid, followed by the esterification of the resulting diacid. This approach is favored due to the ready availability and low cost of the starting material, phthalic anhydride.
Step 1: Nitration of Phthalic Anhydride
The foundational step is the electrophilic aromatic substitution of phthalic anhydride. The anhydride is treated with a nitrating agent, commonly a mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene ring. This reaction yields a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid.[11][12] The separation of these isomers is a critical purification step, often accomplished by fractional crystallization, leveraging their differential solubilities in hot water.[12]
Step 2: Esterification of 3-Nitrophthalic Acid
Once the 3-nitrophthalic acid is isolated and purified, the subsequent step is a Fischer esterification to yield the dimethyl ester. This involves reacting the diacid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride.[13] The excess methanol serves both as a reactant and as the solvent, driving the equilibrium towards the formation of the ester.
Experimental Protocol: A Self-Validating System
The following protocol outlines a reliable method for the synthesis of Dimethyl 3-nitrophthalate. The causality behind each step is explained to ensure reproducibility and understanding.
Materials:
-
3-Nitrophthalic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitrophthalic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents). The use of anhydrous methanol is crucial to prevent the hydrolysis of the ester product back to the carboxylic acid.
-
Catalyst Addition: Slowly add the acid catalyst (e.g., 0.1-0.2 equivalents of H₂SO₄ or 2-3 equivalents of SOCl₂) to the stirred suspension at room temperature. The addition should be done carefully, especially with thionyl chloride, as the reaction can be exothermic and produce HCl gas.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. Refluxing provides the necessary activation energy for the esterification and ensures the reaction proceeds to completion.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. This step is critical for safety and to prevent the degradation of the product during extraction.
-
Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3 x volume of the reaction mixture). The organic layers are combined.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude Dimethyl 3-nitrophthalate.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) to yield the final product as a crystalline solid.
Synthesis Workflow Diagram
Caption: Synthesis workflow for Dimethyl 3-nitrophthalate.
Applications in Research and Development
Dimethyl 3-nitrophthalate is primarily used as an intermediate in the synthesis of more complex molecules. While direct applications in drug development are not extensively documented in publicly available literature, its precursor, 3-nitrophthalic acid, and related compounds are utilized in several areas of chemical and pharmaceutical research.
-
Precursor to Biologically Active Molecules: 3-Nitrophthalic acid is a precursor in the synthesis of luminol, a chemiluminescent substance used in forensic science to detect trace amounts of blood.[11] The amino-phthalate derivatives, which can be synthesized from the corresponding nitro compounds, are key intermediates in various synthetic pathways. For instance, Dimethyl 3-aminophthalate is synthesized from Dimethyl 3-nitrophthalate via reduction.[13]
-
Building Block for Dyes and Polymers: 3-Nitrophthalic acid and its derivatives are used in the manufacturing of dyes, pigments, and polymers, contributing to enhanced thermal stability and specific color properties.[14]
-
Coordination Chemistry: 3-Nitrophthalic acid has been used to synthesize rare-earth metal-organic frameworks (MOFs), which have potential applications in catalysis, gas storage, and separation.
While "Dimethyl Fumarate" is a well-known drug for multiple sclerosis and psoriasis with immunomodulatory effects, it is important to note that this is a different molecule and should not be confused with Dimethyl 3-nitrophthalate.[15]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Dimethyl 3-nitrophthalate. It is recommended to consult the Safety Data Sheet (SDS) before use.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[6]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin, eyes, and clothing.[6]
-
First Aid:
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[6]
-
Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[7]
Conclusion
Dimethyl 3-nitrophthalate is a valuable chemical intermediate with well-defined physicochemical properties. Its synthesis from readily available starting materials is a straightforward process, making it an accessible building block for a variety of applications in organic synthesis. While its direct role in drug development is not prominently documented, its utility as a precursor to more complex and potentially bioactive molecules underscores its importance for the research and development community. Adherence to proper safety protocols is essential for its handling and use in a laboratory setting.
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ChemBK. (2024, April 9). 3-NITROPHTHALIC ACID DIMETHYL ESTER - Introduction. Retrieved from [Link]
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PubChem. (n.d.). Dimethyl nitroterephthalate. Retrieved from [Link]
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Chemsrc. (2025, August 25). dimethyl 3-nitrophthalate | CAS#:13365-26-9. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Nitrophthalic acid dimethyl ester. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3- nitrophthalic acid. Retrieved from [Link]
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Sciencemadness.org. (2009, June 17). Synthesis of 3-Nitrophthalic Acid; Luminol Precursor. Retrieved from [Link]
- Google Patents. (n.d.). CN106631844A - Preparation method of dimethyl 3-aminophthalate.
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Organic Syntheses. (n.d.). 3-nitrophthalic acid. Retrieved from [Link]
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PubMed Central. (n.d.). Novel potential pharmacological applications of dimethyl fumarate—an overview and update. Retrieved from [Link]
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ResearchGate. (2025, August 10). Solubility of 3-Nitrophthalic Acid in Different Solvents between 278 K and 353 K. Retrieved from [Link]
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SIELC Technologies. (2007, December 6). 3-Nitrophthalic Acid. Retrieved from [Link]
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Cambrex Corporation. (n.d.). Dimethyl Fumarate: Heterogeneous Catalysis for the Development of an Innovative Flow Synthesis. Retrieved from [Link]
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